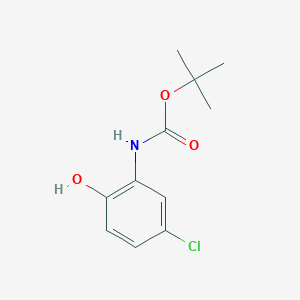
(2R)-2-Amino-3-tert-butoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-3-tert-butoxypropan-1-ol: is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of an amino group, a hydroxyl group, and a tert-butoxy group attached to a propane backbone. The compound’s stereochemistry is defined by the (2R) configuration, which plays a crucial role in its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-tert-butoxypropan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2R)-2-Amino-3-oxopropan-1-ol with a chiral borane complex can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-Amino-3-tert-butoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of (2R)-2-Amino-3-oxopropan-1-ol.
Reduction: Formation of (2R)-2-Amino-3-tert-butylpropan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-2-Amino-3-tert-butoxypropan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific biological processes.
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its derivatives have potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of fine chemicals and agrochemicals. Its reactivity and chiral properties make it suitable for the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-3-tert-butoxypropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites with high specificity, influencing the activity of the target molecule. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .
Comparación Con Compuestos Similares
(2R)-2-Amino-3-hydroxypropan-1-ol: Similar structure but lacks the tert-butoxy group.
(2R)-2-Amino-3-methoxypropan-1-ol: Contains a methoxy group instead of a tert-butoxy group.
(2R)-2-Amino-3-ethoxypropan-1-ol: Contains an ethoxy group instead of a tert-butoxy group.
Uniqueness: The presence of the tert-butoxy group in (2R)-2-Amino-3-tert-butoxypropan-1-ol imparts unique steric and electronic properties, making it distinct from its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, providing advantages in specific applications.
Propiedades
| 35396-23-7 | |
Fórmula molecular |
C7H17NO2 |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(8)4-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
Clave InChI |
LEXWMNRFMLMFAF-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC[C@@H](CO)N |
SMILES canónico |
CC(C)(C)OCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


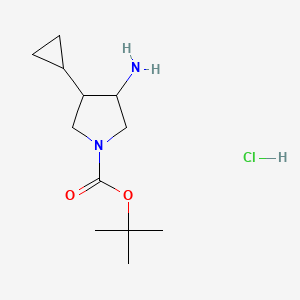

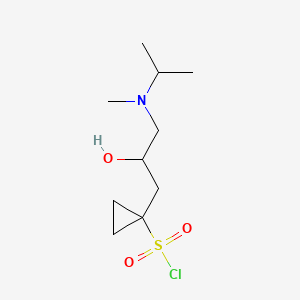
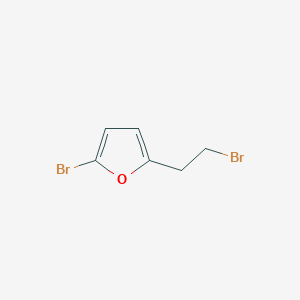
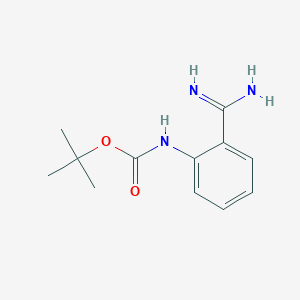
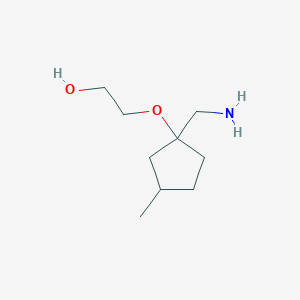

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)


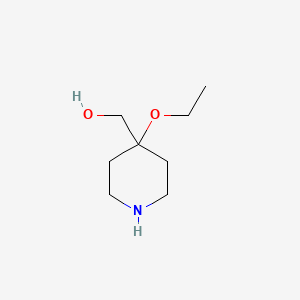
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
